Methyl 3-acetamido-4-chlorothiophene-2-carboxylate Methyl 3-acetamido-4-chlorothiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 632356-40-2
VCID: VC8128462
InChI: InChI=1S/C8H8ClNO3S/c1-4(11)10-6-5(9)3-14-7(6)8(12)13-2/h3H,1-2H3,(H,10,11)
SMILES: CC(=O)NC1=C(SC=C1Cl)C(=O)OC
Molecular Formula: C8H8ClNO3S
Molecular Weight: 233.67 g/mol

Methyl 3-acetamido-4-chlorothiophene-2-carboxylate

CAS No.: 632356-40-2

Cat. No.: VC8128462

Molecular Formula: C8H8ClNO3S

Molecular Weight: 233.67 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-acetamido-4-chlorothiophene-2-carboxylate - 632356-40-2

Specification

CAS No. 632356-40-2
Molecular Formula C8H8ClNO3S
Molecular Weight 233.67 g/mol
IUPAC Name methyl 3-acetamido-4-chlorothiophene-2-carboxylate
Standard InChI InChI=1S/C8H8ClNO3S/c1-4(11)10-6-5(9)3-14-7(6)8(12)13-2/h3H,1-2H3,(H,10,11)
Standard InChI Key FGBJNRLHSOQZMV-UHFFFAOYSA-N
SMILES CC(=O)NC1=C(SC=C1Cl)C(=O)OC
Canonical SMILES CC(=O)NC1=C(SC=C1Cl)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure centers on a thiophene ring—a five-membered aromatic system containing one sulfur atom. Key substituents include:

  • Methyl ester at position 2: Enhances solubility in organic solvents and serves as a protecting group for carboxylic acids .

  • Acetamido group (-NHCOCH3_3) at position 3: Introduces hydrogen-bonding capacity and steric bulk, influencing molecular interactions .

  • Chlorine atom at position 4: Electron-withdrawing effects modulate ring electronics, directing subsequent reactions such as nucleophilic substitution .

The spatial arrangement of these groups is critical for its reactivity. Computational models predict a planar thiophene ring with slight distortion due to steric interactions between the acetamido and chlorine substituents .

Physicochemical Properties

Key properties derived from experimental data include:

PropertyValueSource
Molecular Weight233.67 g/mol
Melting PointNot reported
SolubilitySoluble in DMSO, methanol
Storage ConditionsSealed, room temperature
pKa (predicted)~3.5 (carboxylic acid analog)

The compound’s solubility in dimethyl sulfoxide (DMSO) and methanol facilitates its use in solution-phase reactions . Stability under ambient conditions suggests compatibility with standard laboratory handling.

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes emerge for synthesizing methyl 3-acetamido-4-chlorothiophene-2-carboxylate:

  • Functionalization of pre-chlorinated thiophene intermediates: Starting from 4-chlorothiophene-2-carboxylate derivatives, introducing the acetamido group via nucleophilic substitution or coupling reactions.

  • Modification of amino-thiophene precursors: Acetylation of a 3-amino-4-chlorothiophene-2-carboxylate intermediate, leveraging established amidation protocols .

Stepwise Synthesis from 3-Amino-4-Chlorothiophene-2-Carboxylate

A plausible pathway involves:

  • Synthesis of 3-amino-4-chlorothiophene-2-carboxylate: Analogous to the method reported for methyl 3-amino-4-methylthiophene-2-carboxylate , where hydroxylamine hydrochloride and iron(III) chloride facilitate oxime formation, followed by reduction.

  • Acetylation: Treatment with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to yield the acetamido derivative.

Example Protocol

  • Step 1: React 4-chloro-3-nitrothiophene-2-carboxylate with ammonium chloride and iron powder in ethanol under reflux to reduce the nitro group to an amine .

  • Step 2: Acetylate the amine using acetic anhydride (1.2 equiv) in dichloromethane at 0°C, followed by quenching with aqueous sodium bicarbonate .

Yield optimization requires precise stoichiometry and temperature control, with typical yields exceeding 85% for analogous reactions .

Applications in Pharmaceutical Chemistry

Role in Anticoagulant Development

Future Directions

Expanding Synthetic Routes

Exploring catalytic methods (e.g., palladium-catalyzed amidation) could improve efficiency and reduce waste. Additionally, microwave-assisted synthesis may accelerate reaction times for the acetylation step.

Biological Screening

Prioritize in vitro assays to evaluate the compound’s bioactivity, particularly against coagulation factors and kinase targets. Structure-activity relationship (SAR) studies could refine substituent effects on potency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator